2-Azidopropionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

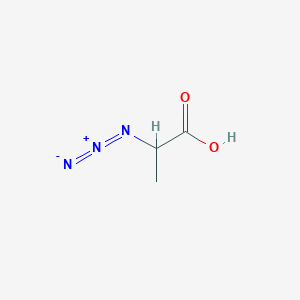

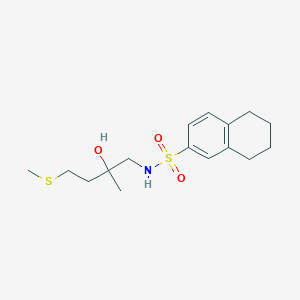

2-Azidopropanoic acid, also known as 2-Azidopropionic acid, is a chemical compound with the molecular formula C3H5N3O2 . It has an average mass of 115.091 Da and a Monoisotopic mass of 115.038177 Da .

Molecular Structure Analysis

The molecular structure of 2-Azidopropanoic acid consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azidopropanoic acid include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 5 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no Rule of 5 violations . Its ACD/LogP is 0.18, ACD/LogD (pH 5.5) is -1.79, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -3.06, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00 . Its polar surface area is 50 Å2 .

Aplicaciones Científicas De Investigación

Synthesis of N-acetyldehydro-α-amino acids

2-Azidopropionic acid has been utilized in the synthesis of N-acetyldehydro-α-amino acids. This process involves the conversion of 2-azidocarboxylic acid esters to N-acetyldehydro-α-amino acid esters via catalytic reactions. This methodology is significant for preparing amino acids and their derivatives with high optical yield, highlighting its importance in synthetic chemistry (Effenberger & Beisswenger, 1982).

Development of Hemoglobin Oxygen Affinity Decreasing Agents

Research involving this compound derivatives has led to the development of novel hemoglobin oxygen affinity decreasing agents. These agents are structurally related to antilipidemic drugs and have potential applications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemic conditions, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Preparation of 2,3-Diaminopropionate

This compound has been employed in the preparation of 2,3-diaminopropionate. This process involves the ring-opening reaction of aziridine-2-carboxylate with an azide nucleophile under specific conditions, demonstrating its utility in synthesizing orthogonally protected diaminopropionates (Kim et al., 2005).

Role in Metabolic Chiral Inversion and Dispositional Enantioselectivity

Studies on 2-arylpropionic acids, a group related to this compound, have explored their unique metabolic chiral inversion from the inactive R(-)-isomers to the active S(+)-antipodes. This phenomenon has significant implications for the development and use of safer and more effective drugs in this class, affecting various aspects of drug disposition including oxidative metabolism and glucuronidation (Caldwell, Hutt, & Fournel‐Gigleux, 1988).

Cloning and Expression of Enzymes for Drug Metabolism

Research has been conducted on the molecular cloning and expression of enzymes involved in the metabolism of 2-arylpropionic acid derivatives, including this compound. These studies are crucial for understanding the biochemistry of drug transformation and have implications for lipid metabolism (Reichel et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 2-Azidopropionic acid is compounds containing alkyne groups . The terminal azide group of this compound allows it to conjugate with these compounds .

Mode of Action

This compound interacts with its targets through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This interaction allows this compound to be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .

Biochemical Pathways

It’s known that azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, drug discovery, and materials science .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its ability to conjugate with compounds containing alkyne groups, it’s likely that this compound could modify the structure and function of these compounds .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

Propiedades

IUPAC Name |

2-azidopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBLPHVIQXLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)

![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)

![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)